Nitric Acid Oxidation Kinetics: Hammett ρ Value of -1.7 Distinguishes 4-Nitro from Unsubstituted and 2-Nitro Analogs
In a kinetic study of nitric acid oxidation of substituted diphenylmethanes, the Hammett plot for the substituent effect correlated with σ+ rather than σ, yielding a negative ρ-value of -1.7 in 70 vol% aqueous acetic acid at 90°C [1]. This negative ρ indicates that electron-withdrawing substituents like the para-nitro group accelerate the rate-determining step relative to the unsubstituted parent (σ+ = 0) or electron-donating analogs. While the study encompasses a series of derivatives, the specific ρ-value provides a quantitative framework for predicting the relative oxidation rate of 4-nitrodiphenylmethane compared to diphenylmethane (σ+ = 0) and, by extension, the 2-nitro isomer which exhibits a different σ+ value due to steric and electronic ortho effects.
| Evidence Dimension | Hammett ρ value for nitric acid oxidation |
|---|---|
| Target Compound Data | ρ = -1.7 (in 70 vol% aqueous acetic acid at 90°C) |
| Comparator Or Baseline | Diphenylmethane (σ+ = 0); 2-Nitrodiphenylmethane (σ+ differs due to ortho effect) |
| Quantified Difference | Negative ρ-value indicates rate acceleration with electron-withdrawing substituents; exact rate ratio not specified but direction and magnitude of effect is quantified. |
| Conditions | 70 vol% aqueous acetic acid, 90°C; Hammett plot correlates with σ+ |
Why This Matters
This kinetic parameter allows a chemist to predict that 4-nitrodiphenylmethane will undergo nitric acid oxidation more rapidly than the unsubstituted parent compound, a critical consideration when designing sequential synthetic steps.
- [1] Ogata, Y.; Takagi, K. Kinetics of the Nitric Acid Oxidation of Substituted Diphenylmethanes. Tetrahedron 1969, 25(19), 4919-4922. View Source
